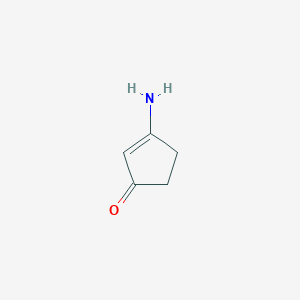
4-Brom-3'-Nitrobenzophenon
Übersicht
Beschreibung
4-Bromo-3-nitrobenzophenone, also known as 3-nitro-4-bromobenzophenone, is an organic compound that has a wide range of applications in the field of chemistry. It is a colorless solid that is insoluble in water but soluble in most organic solvents. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a dye in the production of plastics. It is also used in the synthesis of dyes, as a photochemically active compound, and as a reagent for the preparation of nitro compounds.
Wissenschaftliche Forschungsanwendungen
Fortgeschrittene Batterieforschung
Diese Verbindung wird auch in der fortschrittlichen Batterieforschung verwendet . Obwohl die genaue Anwendung nicht spezifiziert ist, wird sie wahrscheinlich bei der Synthese von Materialien für fortschrittliche Batterien verwendet.
Biowissenschaftliche Forschung
Im Bereich der biowissenschaftlichen Forschung wird „4-Brom-3'-Nitrobenzophenon“ verwendet . Die spezifischen Anwendungen in diesem Bereich werden nicht im Detail beschrieben, aber es könnte bei der Synthese von bioaktiven Verbindungen oder als Reagenz in biochemischen Experimenten verwendet werden.
Materialwissenschaften
„this compound“ findet seine Anwendung in den Materialwissenschaften . Es könnte bei der Synthese von Materialien mit einzigartigen Eigenschaften verwendet werden.
Chemische Synthese
Diese Verbindung wird in der chemischen Synthese verwendet . Es könnte als Baustein bei der Synthese verschiedener organischer Verbindungen verwendet werden.
Chromatographie
„this compound“ wird im Bereich der Chromatographie verwendet . Es könnte als Standard oder Reagenz in chromatographischen Verfahren verwendet werden.
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that this compound plays a pivotal role in organic synthesis, primarily through its participation in nucleophilic aromatic substitution reactions .
Mode of Action
The mode of action of 4-Bromo-3’-nitrobenzophenone involves its unique structural configuration. It participates in nucleophilic aromatic substitution reactions .
Biochemical Pathways
It’s known that the compound is involved in multistep synthesis reactions, including nitration, bromination, and conversion of the nitro group to an amine .
Result of Action
The result of the action of 4-Bromo-3’-nitrobenzophenone is the successful completion of multistep synthesis reactions . The compound’s unique structural configuration allows it to participate in these reactions, leading to the creation of new compounds .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and the outcomes of the reactions it participates in .
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(3-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPHOJDMACTBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80488721 | |
| Record name | (4-Bromophenyl)(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80488721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62100-13-4 | |
| Record name | (4-Bromophenyl)(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80488721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[d]isoxazol-3-ylmethanamine](/img/structure/B1279938.png)
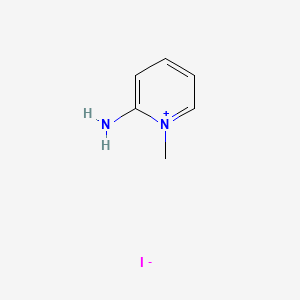
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)

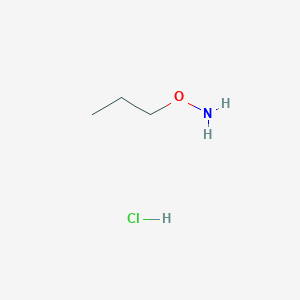

![3-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1279951.png)
![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)
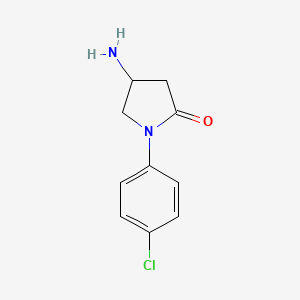
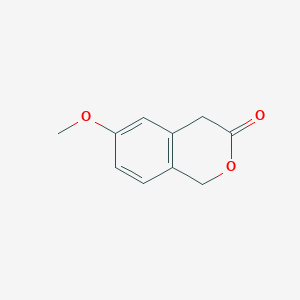

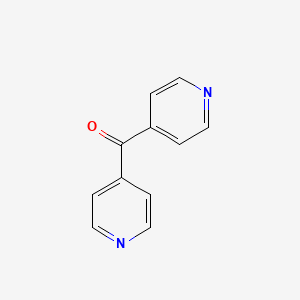
![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)
